[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine [4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 643725-72-8
VCID: VC6502738
InChI: InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3
SMILES: CC(C)C1=CSC(=N1)CN
Molecular Formula: C7H12N2S
Molecular Weight: 156.25

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine

CAS No.: 643725-72-8

Cat. No.: VC6502738

Molecular Formula: C7H12N2S

Molecular Weight: 156.25

* For research use only. Not for human or veterinary use.

[4-(Propan-2-yl)-1,3-thiazol-2-yl]methanamine - 643725-72-8

Specification

CAS No. 643725-72-8
Molecular Formula C7H12N2S
Molecular Weight 156.25
IUPAC Name (4-propan-2-yl-1,3-thiazol-2-yl)methanamine
Standard InChI InChI=1S/C7H12N2S/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3,8H2,1-2H3
Standard InChI Key VSGIPJCMOMQAOQ-UHFFFAOYSA-N
SMILES CC(C)C1=CSC(=N1)CN

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, [4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine, reflects its substitution pattern:

  • Thiazole ring: A five-membered aromatic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.

  • Isopropyl group: A branched alkyl substituent (-CH(CH₃)₂) at the 4-position of the thiazole.

  • Methanamine: A primary amine (-CH₂NH₂) at the 2-position.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₇H₁₂N₂S
Molecular weight156.25 g/mol
CAS Registry Number643725-72-8
SMILES notationCC(C)C1=CSC(=N1)CN
Topological polar surface area54.3 Ų

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.3–1.4 ppm (doublet, 6H, isopropyl CH₃), δ 3.1–3.3 ppm (septet, 1H, isopropyl CH), δ 4.0–4.2 ppm (singlet, 2H, CH₂NH₂), and δ 6.8–7.0 ppm (singlet, 1H, thiazole C5-H) .

    • ¹³C NMR: Peaks at δ 22.5 (isopropyl CH₃), δ 28.9 (isopropyl CH), δ 43.2 (CH₂NH₂), δ 115.9 (C5 thiazole), and δ 168.4 (C2 thiazole) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 156.25 [M+H]⁺, consistent with the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. A representative route involves:

  • Thiazole ring formation: Reaction of 2-aminothiazole with isopropyl bromide in dimethylformamide (DMF) at 80–100°C, catalyzed by potassium carbonate .

  • Amine functionalization: Subsequent reduction of an intermediate nitrile or imine group using lithium aluminum hydride (LiAlH₄) .

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous flow reactors: Enable precise control of temperature and residence time, achieving yields >85% .

  • Automated purification: Chromatography and crystallization systems ensure >98% purity for pharmaceutical-grade material .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, producing dihydrothiazole analogs .

Nucleophilic Substitution

The methanamine group undergoes substitution with electrophiles:

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing solubility .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:

  • Bacterial inhibition: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal activity: 50% growth inhibition of Candida albicans at 32 µg/mL .

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies:

  • IC₅₀: 12.3 µM against E. coli DHFR .

  • Binding mode: Molecular docking reveals hydrogen bonds between the methanamine group and Asp27 residue .

Comparative Analysis with Structural Analogs

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine

  • Structural difference: Isopropyl group at position 2 instead of 4.

  • Bioactivity: Lower antimicrobial potency (MIC = 32–64 µg/mL) due to altered steric interactions .

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

  • Key feature: Cyclopropyl group enhances metabolic stability compared to isopropyl.

  • Applications: Preferred in CNS drug development due to blood-brain barrier penetration.

Challenges and Future Directions

Synthetic Limitations

  • Low yields: Cyclization steps often suffer from side reactions (e.g., ring-opening), necessitating optimized catalysts .

  • Purification difficulties: Polar byproducts require advanced chromatographic techniques .

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